2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole

HIV-1 Reverse Transcriptase Inhibitors CF2 Spacer Antiviral Activity

2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole (CAS: 2366994-33-2) is a highly functionalized heterocyclic building block from the benzoxazole class. This compound incorporates a reactive bromodifluoromethyl group at the 2-position and an electron-withdrawing fluorine atom at the 7-position of the fused ring system, a substitution pattern that is foundational for its role as a precursor in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors containing a critical CF₂ spacer group.

Molecular Formula C8H3BrF3NO
Molecular Weight 266.01 g/mol
Cat. No. B13424353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole
Molecular FormulaC8H3BrF3NO
Molecular Weight266.01 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC(=N2)C(F)(F)Br
InChIInChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-3-1-2-4(10)6(5)14-7/h1-3H
InChIKeyQKQABMCQEDVJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole: A Specialized Fluorinated Benzoxazole Scaffold for HIV Reverse Transcriptase Inhibitor Synthesis


2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole (CAS: 2366994-33-2) is a highly functionalized heterocyclic building block from the benzoxazole class . This compound incorporates a reactive bromodifluoromethyl group at the 2-position and an electron-withdrawing fluorine atom at the 7-position of the fused ring system, a substitution pattern that is foundational for its role as a precursor in the synthesis of non-nucleoside HIV-1 reverse transcriptase inhibitors containing a critical CF₂ spacer group [1].

Why a Generic Benzoxazole Cannot Substitute for 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole


Substituting a generic benzoxazole or even a simple 2-(bromodifluoromethyl)benzoxazole for the 7-fluoro variant in a critical synthetic route is scientifically unsound due to the profound impact of the 7-fluoro substituent on the resulting pharmacophore. The 7-fluoro atom is not inert; it is positioned to electronically tune the aromatic ring, thereby modulating the key SRN1 reactivity of the C-Br bond in the bromodifluoromethyl group [1][2]. This electronic tuning directly influences the coupling efficiency with nucleophilic partners like heterocyclic thiols and phenols, which are essential steps in constructing the CF₂-linked HIV reverse transcriptase inhibitors [3].

Quantitative Differentiation Evidence for 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole


10-Fold Enhancement in HIV-1 Activity via CF₂ Substitution in Analogous Systems

While direct activity data for the specific compound is unavailable, its core structural feature—the CF₂ spacer derived from a bromodifluoromethyl benzoxazole—has been quantitatively shown to confer a 10-fold increase in anti-HIV-1 activity compared to a CH₂ analog. In a study using the 2-(bromodifluoromethyl)benzoxazole scaffold, the CF₂-containing product (6e) exhibited a 10-fold higher potency than its CH₂ counterpart (10) against HIV-1 [1]. This validates the CF₂ group's superiority as a crucial pharmacophoric element. The 7-fluoro substitution on the target compound further optimizes the electronic environment for the SRN1 reactions necessary to install this critical moiety.

HIV-1 Reverse Transcriptase Inhibitors CF2 Spacer Antiviral Activity

Enhanced Molecular Weight and Structural Complexity Over Parent 2-(Bromodifluoromethyl)benzoxazole

The compound's molecular weight of 266.01 g/mol is a direct consequence of its 7-fluoro substitution, representing a significant 17.98 g/mol increase over the non-fluorinated 2-(bromodifluoromethyl)benzoxazole (MW 248.03 g/mol) . This specific mass increment corresponds to the addition of a fluorine atom at the 7-position, a modification that introduces a potent electron-withdrawing effect that cannot be replicated by a hydrogen atom at this position.

Molecular Weight Structure-Activity Relationship (SAR) Benzoxazole Scaffolds

Optimized SRN1 Reactivity as a CF₂ Radical Precursor for NNRTI Synthesis

The bromodifluoromethyl group is specifically validated as a precursor to the difluoromethyl radical in SRN1 reactions, a key step in synthesizing HIV NNRTIs [1][2]. The reaction with tetrakis(dimethylamino)ethylene (TDAE) reductively generates a heterocyclic difluoromethyl anion under mild conditions, which is then trapped with aldehydes or ketones to yield valuable β,β-difluoro-α-heteroarylated alcohols [2]. The 7-fluoro substituent on the target compound is expected to further fine-tune the electron density of the benzoxazole ring, thereby modulating the efficiency of this electron-transfer process and the stability of the resulting radical intermediate.

Radical Nucleophilic Substitution (SRN1) CF2 Radical HIV NNRTI

Specialized Application as a Difluoromethylation Agent for HIV Pharmacophore Construction

The compound is explicitly categorized as a 'Difluoromethylation Agent' by major chemical suppliers, underscoring its specialized role in introducing the CF₂ group . This is a non-trivial function; the CF₂ group is strategically incorporated into HIV reverse transcriptase inhibitors to replace a CH₂ group and enhance potency [1]. The 7-fluoro-substituted variant provides a unique starting point for creating a library of fluorinated NNRTIs with potentially improved metabolic stability and resistance profiles compared to those derived from the unsubstituted benzoxazole core.

Difluoromethylation Reagent HIV Reverse Transcriptase Gem-difluorinated Compounds

Primary Research and Industrial Application Scenarios for 2-[Bromo(difluoro)methyl]-7-fluoro-1,3-benzoxazole


Synthesis of Next-Generation HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is a critical building block for constructing novel HIV-1 NNRTIs containing a CF₂ spacer. The bromodifluoromethyl group at the 2-position serves as the reactive handle for SRN1 coupling with heterocyclic thiols or phenols, while the 7-fluoro substitution electronically fine-tunes the aromatic ring for optimal reactivity [1][2]. The resulting CF₂-linked products have been shown to achieve a 10-fold increase in anti-HIV-1 activity compared to their CH₂ counterparts in analogous systems [1].

Medicinal Chemistry for Targeted Antiviral Drug Discovery

Researchers focused on developing antiviral agents can utilize this compound to generate a focused library of fluorinated benzoxazole derivatives. The presence of both the CF₂Br and 7-fluoro groups provides a unique combination of reactivity and electronic properties not found in simpler building blocks. This allows for the systematic exploration of structure-activity relationships (SAR) around the HIV-1 reverse transcriptase binding pocket, potentially addressing issues of viral resistance [2][3].

Specialized Reagent for Organofluorine Methodology Development

This compound can be employed as a substrate in developing new methodologies for C-C bond formation involving difluoromethylene groups. Its use with TDAE or other electron-transfer reagents provides a mild pathway to generate heterocyclic difluoromethyl anions, which are valuable intermediates for synthesizing gem-difluorinated compounds of biological interest. The 7-fluoro substitution offers a unique electronic case study for such methodology development [3].

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